Benzylic C–H Bond Dissociation Energy: Diphenylmethane vs. Toluene vs. Propane
The bond dissociation energy (BDE) of the central methylene C–H bond in diphenylmethane is 82 kcal mol⁻¹ (340 kJ mol⁻¹), which is significantly lower than the BDE of the benzylic C–H bond in toluene (89.7 kcal mol⁻¹) and the secondary C–H bond in propane (98.6 kcal mol⁻¹) [1]. This 7.7 kcal mol⁻¹ reduction relative to toluene and 16.6 kcal mol⁻¹ reduction relative to propane quantifies the enhanced homolytic cleavage susceptibility conferred by dual phenyl resonance stabilization of the resulting diphenylmethyl radical.
| Evidence Dimension | Bond Dissociation Energy (BDE) of benzylic/secondary C–H bond |
|---|---|
| Target Compound Data | 82 kcal mol⁻¹ (340 kJ mol⁻¹) |
| Comparator Or Baseline | Toluene (C6H5CH2–H): 89.7 kcal mol⁻¹; Propane ((CH3)2CH–H): 98.6 kcal mol⁻¹ |
| Quantified Difference | 7.7 kcal mol⁻¹ weaker than toluene; 16.6 kcal mol⁻¹ weaker than propane |
| Conditions | Gas-phase homolytic bond dissociation energies; experimental determination via thermochemical cycles |
Why This Matters
This lower BDE directly translates to higher benzylic reactivity in radical-initiated oxidation, halogenation, and hydrogen-atom transfer reactions, making diphenylmethane a preferred substrate over toluene or aliphatic hydrocarbons when selective benzylic functionalization is required for synthetic or mechanistic studies.
- [1] Wikipedia. Diphenylmethane: Bond Dissociation Energy. Data citing: McMillen DF, Golden DM. Hydrocarbon Bond Dissociation Energies. Annu Rev Phys Chem. 1982;33:493-532. https://en.wikipedia.org/wiki/Diphenylmethane (accessed 2026). View Source
